N-Nitrosopyrazinamine sodium
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Overview
Description
N-Nitrosopyrazinamine sodium is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential mutagenic properties and have been a subject of regulatory scrutiny due to their presence in various products, including pharmaceuticals and food items . This compound is characterized by its molecular formula C4H3N4O.Na and a molecular weight of 146.0826 .
Preparation Methods
The synthesis of N-Nitrosopyrazinamine sodium typically involves the nitrosation of pyrazinamine. This process can be achieved through the reaction of pyrazinamine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired nitrosamine compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrosation processes. These processes are designed to optimize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
N-Nitrosopyrazinamine sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of this compound can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Peroxyacetic acid, controlled temperature.
Reduction: Raney nickel, hydrogen gas, elevated pressure.
Substitution: Nucleophiles such as amines or thiols, mild acidic or basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazinamine derivatives.
Scientific Research Applications
N-Nitrosopyrazinamine sodium has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Nitrosopyrazinamine sodium involves its interaction with nucleophiles, leading to the formation of nitroso derivatives. These derivatives can further react with biological molecules, potentially causing mutagenic effects . The molecular targets include DNA and proteins, where the nitroso group can form covalent bonds, leading to alterations in their structure and function .
Comparison with Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
Uniqueness: N-Nitrosopyrazinamine sodium is unique due to its specific pyrazinamine backbone, which imparts distinct chemical and biological properties compared to other nitrosamines .
Properties
CAS No. |
103829-46-5 |
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Molecular Formula |
C4H3N4NaO |
Molecular Weight |
146.08 g/mol |
IUPAC Name |
sodium;nitroso(pyrazin-2-yl)azanide |
InChI |
InChI=1S/C4H4N4O.Na/c9-8-7-4-3-5-1-2-6-4;/h1-3H,(H,6,7,9);/q;+1/p-1 |
InChI Key |
ITIRENQGPSHVEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=N1)[N-]N=O.[Na+] |
Origin of Product |
United States |
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